![molecular formula C18H19BrN2O3S B297586 N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297586.png)
N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide, commonly known as BBP-1, is a chemical compound that has gained significant attention in the field of scientific research. BBP-1 is a potent and selective inhibitor of the protein-protein interaction between the tumor suppressor p53 and its negative regulator MDMX, which is overexpressed in many types of cancer.
Mechanism of Action
BBP-1 binds to the hydrophobic pocket of MDMX, which is critical for the interaction with p53. This binding disrupts the protein-protein interaction between p53 and MDMX, leading to the activation of p53 and subsequent apoptosis in cancer cells. BBP-1 has been shown to be highly selective for MDMX over its homolog MDM2, which is another negative regulator of p53.
Biochemical and Physiological Effects:
BBP-1 has been shown to induce apoptosis in cancer cells by activating the p53 pathway. In addition, BBP-1 has been found to sensitize cancer cells to chemotherapy and radiation therapy. BBP-1 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
BBP-1 has several advantages for lab experiments. It is a potent and selective inhibitor of the p53-MDMX interaction, making it a useful tool for studying this pathway in cancer cells. BBP-1 has also been found to be minimally toxic to normal cells, which is important for in vitro and in vivo experiments. However, BBP-1 has some limitations, including its relatively low solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for BBP-1 research. One direction is the development of more potent and selective inhibitors of the p53-MDMX interaction. Another direction is the investigation of the potential of BBP-1 as a therapeutic agent in combination with chemotherapy and radiation therapy. Finally, the use of BBP-1 as a tool for studying the p53-MDMX pathway in cancer cells could lead to the identification of new targets for cancer therapy.
Synthesis Methods
BBP-1 can be synthesized by a multistep process involving the reaction of 4-bromobenzylamine with N-(2-chloroacetyl)alanine ethyl ester followed by the reaction of the resulting intermediate with phenylsulfonyl chloride and allylamine. The final product is obtained by the deprotection of the ethyl ester group using sodium hydroxide.
Scientific Research Applications
BBP-1 has been extensively studied for its potential as a therapeutic agent in cancer treatment. The protein-protein interaction between p53 and MDMX is a critical pathway in cancer development and progression. BBP-1 has been shown to disrupt this interaction, leading to the activation of p53 and subsequent apoptosis in cancer cells. In addition, BBP-1 has been found to sensitize cancer cells to chemotherapy and radiation therapy.
properties
Product Name |
N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide |
---|---|
Molecular Formula |
C18H19BrN2O3S |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C18H19BrN2O3S/c1-2-12-20-18(22)14-21(13-15-8-10-16(19)11-9-15)25(23,24)17-6-4-3-5-7-17/h2-11H,1,12-14H2,(H,20,22) |
InChI Key |
SWZDRYREWBOGHJ-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C=CCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.